Erythorbic acid (D-isoascorbic acid), CAS 89-65-6, is a water-soluble stereoisomer of L-ascorbic acid that functions as a highly efficient reducing agent and antioxidant [1]. In industrial, food, and cosmetic procurement, it is primarily sourced to provide robust oxidative protection, color stabilization, and free-radical scavenging [2]. Because it possesses an identical molecular formula (C6H8O6) to vitamin C but differs in its spatial configuration at the C5 carbon, it delivers equivalent or enhanced techno-functional antioxidant performance without acting as a biologically active vitamin [1]. This specific profile makes it a critical raw material for formulations where aggressive oxygen scavenging is required, but nutritional fortification or regulatory reclassification is strictly undesirable.
Procurement substitution between erythorbic acid, L-ascorbic acid, and sodium erythorbate frequently fails due to strict regulatory, solubility, and pH constraints [1]. Replacing erythorbic acid with L-ascorbic acid introduces unwanted vitamin C activity, which forces manufacturers to alter nutritional labeling and navigate different regulatory claims, while also risking pro-oxidant effects in the presence of transition metals [1]. Conversely, substituting erythorbic acid with its salt form, sodium erythorbate, drastically alters the formulation's physical chemistry; the sodium salt yields a near-neutral pH (7.2–7.9 at 10% concentration) and has a much lower aqueous solubility (~16 g/100 mL) compared to the free acid's highly acidic profile and higher solubility (~40 g/100 mL) [2]. This makes the salt unsuitable for high-concentration acidic concentrates or low-pH cosmetic serums.
A primary driver for procuring erythorbic acid over L-ascorbic acid is its lack of biological vitamin activity. While structurally identical in molecular formula, the stereoisomerism at the C5 carbon reduces erythorbic acid's biological activity to less than 5% of L-ascorbic acid [1]. This allows formulators to use high concentrations for maximum antioxidant protection without triggering 'high in Vitamin C' regulatory labeling or exceeding physiological limits [2].
| Evidence Dimension | Biological Vitamin C Activity |
| Target Compound Data | < 5% relative activity |
| Comparator Or Baseline | L-Ascorbic Acid (100% baseline activity) |
| Quantified Difference | > 95% reduction in biological vitamin activity |
| Conditions | In vivo biological utilization |
Enables aggressive oxidative protection in food and beverages without altering the product's nutritional profile or regulatory classification.
Because erythorbic acid acts purely as a technological antioxidant rather than a biological vitamin, its stereochemistry allows it to react more rapidly with molecular oxygen than L-ascorbic acid. In model aqueous systems, the oxidative degradation rate of erythorbic acid was measured at 11.9 mg/h, significantly outpacing L-ascorbic acid at 9.6 mg/h under identical conditions [1]. This faster reaction rate means it depletes dissolved oxygen more aggressively, offering superior protection against oxidative browning and color loss in the primary matrix[1].
| Evidence Dimension | Oxidative degradation rate (Oxygen scavenging speed) |
| Target Compound Data | 11.9 mg/h |
| Comparator Or Baseline | L-Ascorbic Acid (9.6 mg/h) |
| Quantified Difference | 24% faster reaction rate with molecular oxygen |
| Conditions | Model aqueous wine system from 0 to 32 hours |
A faster scavenging rate translates to more immediate and effective protection of sensitive formulation ingredients from oxidative damage.
When selecting between erythorbic acid and its sodium salt (sodium erythorbate), solubility and pH are the critical divergence points. Erythorbic acid is highly soluble in water (up to 40 g/100 mL) and creates a strongly acidic environment (pKa ~4.0) [1]. In contrast, sodium erythorbate has a significantly lower maximum aqueous solubility of approximately 16 g/100 mL, and a 10% solution yields a near-neutral pH of 7.2 to 7.9 [2]. For high-concentration liquid concentrates that rely on low pH for microbial stability, the free acid is the only viable choice.
| Evidence Dimension | Aqueous Solubility and Solution pH |
| Target Compound Data | ~40 g/100 mL (Acidic pH) |
| Comparator Or Baseline | Sodium Erythorbate (~16 g/100 mL, pH 7.2-7.9 at 10%) |
| Quantified Difference | 2.5x higher maximum solubility and distinctly acidic vs. neutral pH |
| Conditions | Aqueous solution at 25°C |
Dictates the compound's processability in high-concentration liquid masterbatches and acidic cosmetic serums where the sodium salt would precipitate or disrupt pH.
Because erythorbic acid possesses less than 5% of the biological activity of vitamin C, it is a highly suitable antioxidant for stabilizing natural colors and flavors in beverages where altering the nutritional label is undesirable [2]. It provides the necessary redox protection without triggering regulatory requirements for vitamin fortification claims.
In the formulation of liquid preservative concentrates, erythorbic acid's superior aqueous solubility (~40 g/100 mL) and naturally low pH make it highly advantageous compared to sodium erythorbate [3]. It allows manufacturers to create highly concentrated, shelf-stable liquid additives that seamlessly integrate into acidic food and cosmetic matrices without risk of precipitation.
Leveraging its 24% faster oxygen scavenging rate compared to ascorbic acid[1], erythorbic acid is a highly effective choice for aqueous cosmetic serums and model wine systems. It rapidly depletes dissolved oxygen, preventing the formation of yellow and red oxidative tints more effectively than standard vitamin C during the critical early stages of storage.